molecular formula C7H7N5O B6597173 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one CAS No. 13600-29-8

6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6597173
CAS No.: 13600-29-8
M. Wt: 177.16 g/mol
InChI Key: SCQMDDMOGRSRTP-UHFFFAOYSA-N
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Description

6-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is a heterocyclic organic compound characterized by its nitrogen-rich structure. This compound belongs to the class of tetrazoles, which are known for their diverse biological and pharmaceutical applications due to their structural similarity to carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-methyl-1,2-dihydropyridin-2-one with 1H-1,2,3,4-tetrazol-5-yl derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Generation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its nitrogen-rich structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one is employed in the study of enzyme inhibitors and receptor ligands. Its structural similarity to carboxylic acids allows it to interact with biological targets in a similar manner.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the design of new drugs. Its ability to mimic carboxylic acids makes it useful in the development of pharmaceuticals with improved bioavailability and stability.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as propellants and explosives, due to its high nitrogen content and stability.

Mechanism of Action

The mechanism by which 6-methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound's nitrogen-rich structure allows it to form strong bonds with biological targets, leading to its diverse biological activities.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: It can interact with receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • Tetrazole Derivatives: Other tetrazole derivatives with similar structures and properties.

  • Pyridine-based Compounds: Compounds containing pyridine rings with similar functional groups.

Uniqueness: 6-Methyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one stands out due to its specific substitution pattern and the presence of the dihydropyridin-2-one moiety, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

6-methyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-4-2-3-5(7(13)8-4)6-9-11-12-10-6/h2-3H,1H3,(H,8,13)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQMDDMOGRSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249979
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-29-8
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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